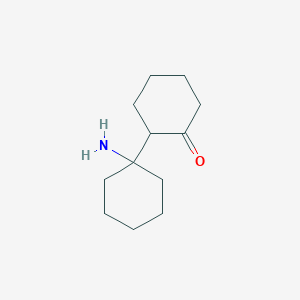

1'-Amino-1,1'-bi(cyclohexyl)-2-one

CAS No.:

Cat. No.: VC15749284

Molecular Formula: C12H21NO

Molecular Weight: 195.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21NO |

|---|---|

| Molecular Weight | 195.30 g/mol |

| IUPAC Name | 2-(1-aminocyclohexyl)cyclohexan-1-one |

| Standard InChI | InChI=1S/C12H21NO/c13-12(8-4-1-5-9-12)10-6-2-3-7-11(10)14/h10H,1-9,13H2 |

| Standard InChI Key | BIZJPDCHNWABJF-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)(C2CCCCC2=O)N |

Introduction

Chemical Identity and Nomenclature

1'-Amino-1,1'-bi(cyclohexyl)-2-one (CAS Registry Number: 2771860) is a bicyclic tertiary amine with the molecular formula C₁₂H₂₁NO. Its IUPAC name derives from the bicyclohexyl backbone, where one cyclohexane ring is substituted with an amino group (-NH₂) at the 1'-position and a ketone (-C=O) at the 2-position of the adjacent ring . The hydrochloride salt of this compound (CAS 166271-48-3) is more commonly documented in chemical databases due to its stability and handling properties .

Table 1: Key Identifiers of 1'-Amino-1,1'-bi(cyclohexyl)-2-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₁NO | |

| Molecular Weight | 195.30 g/mol (free base) | |

| CAS Registry Number | 2771860 (free base) | |

| Synonyms | 2-(1-Aminocyclohexyl)cyclohexan-1-one | |

| Parent Compound (CID) | 2771860 |

Synthesis and Structural Elucidation

The synthesis of 1'-Amino-1,1'-bi(cyclohexyl)-2-one typically involves multi-step routes starting from bicyclohexyl precursors. One plausible pathway, inferred from analogous amino alcohol syntheses , involves the aminolysis of a bicyclic epoxide intermediate. For example, the reaction of 1,1'-bi(cyclohexyl)-2,3-epoxide with aqueous ammonia under controlled conditions could yield the target compound via nucleophilic ring-opening at the electrophilic carbon adjacent to the ketone group .

Stereochemical Considerations

The bicyclohexyl scaffold introduces significant stereochemical complexity. Computational models from PubChem indicate that the amino group adopts an equatorial position on the cyclohexane ring to minimize steric strain, while the ketone group remains planar. The presence of a stereocenter at the 1'-position results in two enantiomers, though experimental data on optical resolution remain scarce.

Table 2: Computed Stereoelectronic Properties

| Property | Value | Method (Source) |

|---|---|---|

| Topological Polar Surface Area | 43.1 Ų | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Heavy Atom Count | 15 | PubChem |

Physicochemical Properties

The compound’s hydrochloride salt (C₁₂H₂₂ClNO) has been more extensively characterized than the free base. Key properties include:

Solubility and Stability

-

Hydrochloride Salt: Soluble in polar solvents (e.g., water, methanol) due to ionic interactions .

-

Free Base: Likely lipophilic, with predicted logP values >3, suggesting preferential solubility in organic solvents .

Spectroscopic Data

-

Mass Spectrometry: The parent ion [M+H]⁺ for the free base appears at m/z 196.2, consistent with its molecular weight . Fragmentation patterns align with cleavage of the bicyclic ring system .

-

Infrared Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume